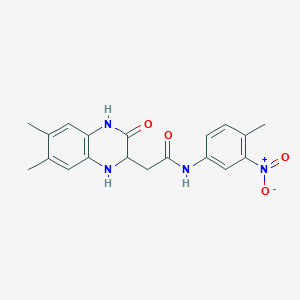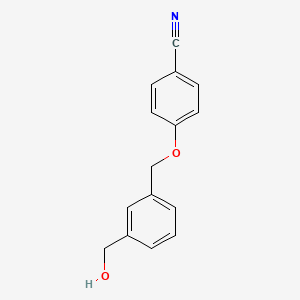
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile
概要
説明
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile is an organic compound that features a benzonitrile group substituted with a benzyloxy group, which in turn is substituted with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxymethyl-benzyloxy)-benzonitrile typically involves a multi-step process:
Starting Material: The synthesis begins with commercially available 4-hydroxybenzonitrile.
Formation of Benzyloxy Intermediate: The hydroxyl group of 4-hydroxybenzonitrile is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 4-benzyloxybenzonitrile.
Hydroxymethylation: The benzyloxy group is then hydroxymethylated using formaldehyde and a base, such as sodium hydroxide, to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3-Formyl-benzyloxy)-benzonitrile or 4-(3-Carboxy-benzyloxy)-benzonitrile.
Reduction: 4-(3-Hydroxymethyl-benzyloxy)-benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-(3-Hydroxymethyl-benzyloxy)-benzonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The hydroxymethyl and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Hydroxybenzonitrile: Lacks the benzyloxy and hydroxymethyl groups, making it less versatile in chemical reactions.
4-Benzyloxybenzonitrile:
4-(3-Formyl-benzyloxy)-benzonitrile: An oxidized derivative with different reactivity and applications.
Uniqueness
4-(3-Hydroxymethyl-benzyloxy)-benzonitrile is unique due to the presence of both the hydroxymethyl and benzyloxy groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-9-12-4-6-15(7-5-12)18-11-14-3-1-2-13(8-14)10-17/h1-8,17H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVCJUJRJGKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=CC=C(C=C2)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)
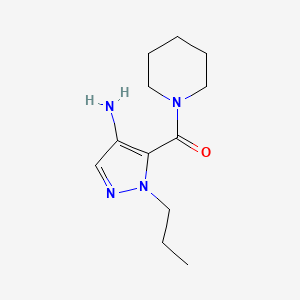
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)


![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
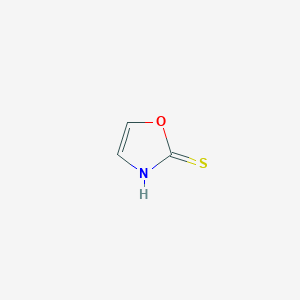
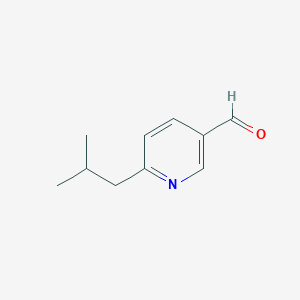
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)

![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
